Ethyl 4-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-3-oxobutanoate
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Overview
Description
Ethyl 4-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-3-oxobutanoate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Mechanism of Action
Target of Action
The primary target of Ethyl 4-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-3-oxobutanoate is the urease enzyme . Urease is a nickel-containing enzyme that catalyzes the conversion of urea to ammonia and carbon dioxide . This enzyme is found in several cells, including bacteria, fungi, algae, and some plant cells .
Mode of Action
The compound interacts with the urease enzyme, inhibiting its activity .
Biochemical Pathways
The inhibition of urease affects the urea cycle, a series of biochemical reactions that produce ammonia from urea . This can disrupt the pH balance within cells, as the conversion of urea to ammonia leads to an increase in pH . This is particularly relevant in the context of Helicobacter pylori infections, where the bacterium uses urease to survive in the acidic environment of the stomach .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and are efficiently synthesized from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .
Result of Action
The inhibition of urease by this compound can lead to a disruption of the urea cycle and a change in intracellular pH . This can have various downstream effects, depending on the specific cell type and environmental conditions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the pH of the environment can affect the compound’s ability to inhibit urease . Additionally, the presence of other compounds, such as other inhibitors or substrates for urease, can also influence the compound’s efficacy .
Biochemical Analysis
Biochemical Properties
It is known that 1,3,4-thiadiazole derivatives, to which this compound belongs, have been synthesized and evaluated for their urease inhibitor activities . Urease is a cytoplasmic enzyme found in several cells, including bacteria, fungi, algae, and some plant cells . The enzyme catalyzes the conversion of urea to ammonia and carbon dioxide .
Cellular Effects
Some 1,3,4-thiadiazole derivatives have shown dose-dependent anticancer activities against certain cell lines
Molecular Mechanism
It is known that 1,3,4-thiadiazole derivatives can interact well with the active site of the urease enzyme . This interaction can lead to the inhibition of the enzyme, thereby affecting the conversion of urea to ammonia and carbon dioxide .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-3-oxobutanoate typically involves multiple steps. One common method includes the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with ethyl 3-oxobutanoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetone, at room temperature for several hours .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Ethyl 4-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer activity.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide: Known for its potent antitumor activity.
2-Amino-5-ethyl-1,3,4-thiadiazole: Used in various chemical syntheses and biological evaluations.
Uniqueness: Ethyl 4-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-3-oxobutanoate stands out due to its specific structure, which combines the thiadiazole moiety with an ethyl ester and a carbonyl group.
Properties
IUPAC Name |
ethyl 4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-3-oxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3S2/c1-2-14-6(13)3-5(12)4-15-8-11-10-7(9)16-8/h2-4H2,1H3,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXBJZJIOTXAGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=NN=C(S1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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